molecular formula C22H19BrN6O2S B11511713 8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11511713
M. Wt: 511.4 g/mol
InChI Key: SNNDXNGLXSCBDO-UHFFFAOYSA-N
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Description

3,7-dihydro-3-methyl-1H-purine-2,6-dione , falls within the purine family. Its chemical formula is C₆H₆N₄O₂ , and its molecular weight is approximately 166.14 g/mol . Purines play essential roles in biological processes, including DNA and RNA synthesis, energy transfer (as ATP), and signaling pathways.

Preparation Methods

Synthetic Routes::

    Bromination of Xanthine Derivative: The synthesis typically starts with xanthine, which undergoes bromination at the 8-position using bromine or a brominating agent. This step introduces the 3-bromobenzyl group.

    Benzimidazole Formation: The 1H-benzimidazole-2-yl moiety is introduced via a condensation reaction between 1,2-diaminobenzene and an aldehyde (e.g., 3-bromobenzaldehyde).

    Thiolation: The thiol group (sulfanyl) is added using a thiolating reagent (e.g., Lawesson’s reagent).

    Trimethylation: The final step involves trimethylation of the purine ring using methylating agents (e.g., dimethyl sulfate).

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation at the sulfur atom or the methyl groups.

    Substitution: The 3-bromobenzyl group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents and Conditions::

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Thiolation: Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide).

    Methylation: Dimethyl sulfate or methyl iodide.

Major Products::
  • The final product is 8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione .

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing novel molecules.

    Biology: Studying purine metabolism and signaling pathways.

    Medicine: Investigating potential therapeutic effects.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with purine receptors, enzymes, or cellular pathways. Further research is needed to elucidate specific targets.

Properties

Molecular Formula

C22H19BrN6O2S

Molecular Weight

511.4 g/mol

IUPAC Name

8-[1-[(3-bromophenyl)methyl]benzimidazol-2-yl]sulfanyl-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C22H19BrN6O2S/c1-26-17-18(27(2)22(31)28(3)19(17)30)25-20(26)32-21-24-15-9-4-5-10-16(15)29(21)12-13-7-6-8-14(23)11-13/h4-11H,12H2,1-3H3

InChI Key

SNNDXNGLXSCBDO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Br)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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